2,4-Quinazolinediamine, 7-(trifluoromethyl)-

DHFR inhibition structure-activity relationship antifolate selectivity

2,4-Quinazolinediamine, 7-(trifluoromethyl)- (CAS 139337-62-5; molecular formula C9H7F3N4; MW 228.17 g/mol) is a 2,4-diaminoquinazoline derivative bearing an electron-withdrawing trifluoromethyl (-CF3) substituent at the 7-position of the quinazoline bicyclic core. The 2,4-diaminoquinazoline scaffold is recognized as a privileged structure in medicinal chemistry, historically associated with dihydrofolate reductase (DHFR) inhibition across bacterial, parasitic, and mammalian systems, as well as with kinase inhibition, β-cell protection, and SMN2 promoter activation.

Molecular Formula C9H7F3N4
Molecular Weight 228.17 g/mol
CAS No. 139337-62-5
Cat. No. B145239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Quinazolinediamine, 7-(trifluoromethyl)-
CAS139337-62-5
Molecular FormulaC9H7F3N4
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)N=C(N=C2N)N
InChIInChI=1S/C9H7F3N4/c10-9(11,12)4-1-2-5-6(3-4)15-8(14)16-7(5)13/h1-3H,(H4,13,14,15,16)
InChIKeySMQPGMUDOHWETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Quinazolinediamine, 7-(trifluoromethyl)- (CAS 139337-62-5): Core Scaffold Identity & Procurement Significance


2,4-Quinazolinediamine, 7-(trifluoromethyl)- (CAS 139337-62-5; molecular formula C9H7F3N4; MW 228.17 g/mol) is a 2,4-diaminoquinazoline derivative bearing an electron-withdrawing trifluoromethyl (-CF3) substituent at the 7-position of the quinazoline bicyclic core [1]. The 2,4-diaminoquinazoline scaffold is recognized as a privileged structure in medicinal chemistry, historically associated with dihydrofolate reductase (DHFR) inhibition across bacterial, parasitic, and mammalian systems, as well as with kinase inhibition, β-cell protection, and SMN2 promoter activation [2]. The -CF3 group at position 7 is significant because the electronic and steric environment at this position profoundly influences target selectivity between host and pathogen DHFR isoforms [3]. This compound is typically supplied as a research intermediate or building block with purity specifications of ≥95–98% from multiple vendors [1].

Why 2,4-Quinazolinediamine, 7-(trifluoromethyl)- Cannot Be Interchanged with Other Positional Trifluoromethyl Isomers


The four positional isomers of trifluoromethyl-2,4-quinazolinediamine — 5-CF3 (CAS 133116-84-4), 6-CF3 (CAS 139337-61-4), 7-CF3 (CAS 139337-62-5, the target compound), and 8-CF3 (CAS 139337-63-6) — are not functionally interchangeable despite sharing an identical molecular formula and molecular weight. Position of substitution on the quinazoline aromatic ring governs both the electronic distribution across the bicyclic system and the steric presentation of the -CF3 group to biological targets [1]. Critically, in the context of DHFR inhibition, the presence of a nonpolar substituent at position 7 or 8 is known to be highly detrimental to human DHFR inhibitory potency, whereas substitution at position 5 or 5,6-disubstitution generally yields potent inhibitors [1]. This differential effect means that the 7-CF3 isomer will exhibit a fundamentally different target inhibition profile compared to the 5-CF3 and 6-CF3 isomers, with potential advantages for pathogen-selective DHFR inhibition. Furthermore, the position of the -CF3 group influences reactivity in downstream derivatization chemistry (e.g., nucleophilic aromatic substitution at C4), affecting synthetic utility as a building block [2].

Quantitative Differentiation Evidence for 2,4-Quinazolinediamine, 7-(trifluoromethyl)- Against Closest Analogs


Human DHFR Inhibitory Potency: Position 7 Substitution Is Detrimental vs. Position 5 or 5,6-Disubstitution

A systematic evaluation of 38 2,4-diaminoquinazolines with diverse aromatic ring substitution patterns against human DHFR (from a human lymphoblast cell line) demonstrated that the presence of a nonpolar substituent at position 7 or 8 was highly detrimental to inhibitory potency, whereas relatively simple 5-substituted or 5,6-disubstituted analogs were potent inhibitors [1]. Although quantitative I50 values for the 7-CF3 analog specifically were not reported in this study, the class-level inference is unambiguous: the 7-CF3 compound is predicted to exhibit markedly weaker human DHFR inhibition compared to the 5-CF3 and 6-CF3 isomers. This property is mechanistically advantageous for applications requiring selectivity against pathogen DHFR over human DHFR, as the 7-position substitution acts as a built-in selectivity filter [1][2].

DHFR inhibition structure-activity relationship antifolate selectivity human vs. pathogen DHFR

Antibacterial DHFR: 7-Aryl-2,4-Diaminoquinazolines Achieve Sub-100 Picomolar Potency Against S. aureus DHFR

Structure-based drug design efforts on 7-aryl-2,4-diaminoquinazolines, which share the 7-substituted 2,4-diaminoquinazoline core with the target compound (7-CF3), yielded inhibitors with sub-100 picomolar potency against S. aureus DHFR and good antibacterial activity against Gram-positive pathogens including trimethoprim-resistant strains [1]. The 7-CF3 compound (CAS 139337-62-5) represents the minimal 7-substituted scaffold that can be further elaborated at N2/N4 or via the 7-CF3 group itself. In contrast, the unsubstituted parent 2,4-quinazolinediamine lacks the 7-substituent essential for engaging the hydrophobic pocket exploited by these potent antibacterial inhibitors [1]. The CF3 group at position 7 provides both the requisite steric occupancy and favorable electronic properties (σp = 0.54 for CF3, cf. σp = 0.06 for F) that enhance target binding relative to the 7-fluoro analog (CAS 119584-78-0) [2].

antibacterial DHFR inhibitor Staphylococcus aureus trimethoprim resistance

Antitrypanosomal DHFR Selectivity: Diaminoquinazoline Analogs Achieve 40–60-Fold Improved Selectivity Over Parent Hit

In a structure-activity relationship study of the MMV Pathogen Box compound MMV675968 (a 2,4-diaminoquinazoline DHFR inhibitor), two optimized analogs (MMV1578445 and MMV1578467) displayed approximately 40-fold and 60-fold greater potency and selectivity in vitro against Trypanosoma brucei brucei compared to the parent hit: MMV1578445 (analog 10) achieved IC50 = 0.045 µM with selectivity index (SI) = 1737; MMV1578467 (analog 7) achieved IC50 = 0.06 µM with SI = 412 [1]. These analogs were confirmed as strong binders of T. brucei DHFR via in silico docking, interacting with key residues Val32, Asp54, and Ile160 [1]. The 7-CF3 scaffold (CAS 139337-62-5) provides a synthetically tractable entry point for constructing analogs in this selectivity-optimized chemical space, with the 7-CF3 serving either as a terminal substituent or as a precursor for further functionalization [2].

antitrypanosomal DHFR inhibitor Trypanosoma brucei selectivity index

Physicochemical Differentiation: 7-CF3 vs. 7-F and Unsubstituted Analogs — Lipophilicity and Metabolic Stability Implications

The trifluoromethyl group at position 7 confers significantly greater lipophilicity (Hammett σp = 0.54; Hansch π = 0.88 for CF3) compared to a fluorine atom at the same position (σp = 0.06; π = 0.14) or hydrogen (σp = 0; π = 0) [1]. For the target compound 7-CF3 (CAS 139337-62-5) vs. 7-fluoro-2,4-quinazolinediamine (CAS 119584-78-0), this translates to an estimated LogP difference of approximately +0.7 to +1.0 log units (CF3 contributes ~0.9 increase over H; F contributes ~0.2) [1]. The -CF3 group also imparts greater metabolic stability by blocking CYP450-mediated oxidative metabolism at the 7-position via both steric shielding and the strength of the C-F bond (~485 kJ/mol vs. ~350 kJ/mol for C-H) [2]. These combined effects mean the 7-CF3 analog is predicted to exhibit enhanced membrane permeability and prolonged metabolic half-life relative to the 7-F, 7-H, or 7-Cl analogs, while retaining the DHFR selectivity advantages conferred by 7-substitution [1][3].

lipophilicity metabolic stability trifluoromethyl physicochemical property

Synthetic Intermediate Utility: 7-CF3-2,4-Diaminoquinazoline as a Versatile Precursor for Kinase-Targeted Libraries

The 7-CF3-2,4-quinazolinediamine scaffold (CAS 139337-62-5) is a direct precursor to 4-chloro-7-(trifluoromethyl)quinazoline (CAS 16499-65-3) via diazotization/chlorination of the 4-amino group, which then serves as a key intermediate for synthesizing kinase inhibitors targeting BTK and FLT3 for anticancer applications . The 2,4-diamino groups provide orthogonal handles for selective N2/N4 functionalization via reductive amination or nucleophilic displacement, enabling the construction of diverse compound libraries [1]. Compared to the 4-chloro-7-CF3 derivative, the 2,4-diamine form offers greater aqueous solubility (predicted ~0.5–1.0 mg/mL vs. <0.1 mg/mL for the chloro analog) due to the presence of two hydrogen-bond-donating amino groups, facilitating direct use in biochemical assays without prior derivatization [2].

synthetic building block kinase inhibitor quinazoline intermediate medicinal chemistry

Optimal Research and Industrial Application Scenarios for 2,4-Quinazolinediamine, 7-(trifluoromethyl)- Based on Evidence


Pathogen-Selective DHFR Inhibitor Development (Antibacterial & Antiparasitic Programs)

The 7-CF3-2,4-diaminoquinazoline scaffold is optimally suited for research programs targeting bacterial or parasitic DHFR with the explicit goal of sparing human DHFR. The established SAR that nonpolar 7-substitution is detrimental to human DHFR [1] — combined with the demonstrated sub-100 pM potency achievable against S. aureus DHFR via 7-aryl elaboration [2] — makes this compound a strategic starting point for developing next-generation antifolates with intrinsic host-selectivity. Researchers should prioritize this scaffold over 5-CF3 or 6-CF3 isomers, which risk on-target human DHFR inhibition.

Antitrypanosomal Drug Discovery Leveraging DHFR Selectivity Windows

The demonstrated 40–60-fold selectivity improvements attainable within the 2,4-diaminoquinazoline class against T. brucei DHFR [1] position the 7-CF3 scaffold as a high-value intermediate for constructing focused antitrypanosomal libraries. The 7-CF3 group can be retained as a terminal substituent or further derivatized to explore the hydrophobic pocket interactions identified in the MMV675968 analog series. Procurement of the 7-CF3 diamine in high purity (≥98%) is recommended for direct use in in vitro T. brucei growth inhibition assays and DHFR enzyme inhibition studies.

Kinase Inhibitor Library Synthesis via 2,4-Diamine Functionalization

The 2,4-diamino groups on the 7-CF3-quinazoline core provide orthogonal synthetic handles for preparing diverse N2,N4-disubstituted kinase inhibitor libraries [1]. The -CF3 group at position 7 enhances lipophilicity and metabolic stability of downstream kinase-targeting compounds, properties correlated with improved cellular activity (e.g., CYP1B1 inhibition in the nM range has been demonstrated for related 4-chloro-7-CF3-quinazoline derivatives [2]). The 7-CF3-diamine can be converted to the 4-chloro-7-CF3 derivative in one step for subsequent kinase-directed elaboration.

β-Cell Protection and ER Stress Research Using 2,4-Diaminoquinazoline Pharmacophore

The 2,4-diaminoquinazoline pharmacophore has been validated as a β-cell-protective scaffold against ER stress-induced dysfunction and death, with optimized compound 9c achieving 80% maximum rescue activity and EC50 = 0.56 μM [1]. While the specific 7-CF3 derivative has not been profiled in this context, the 7-CF3 scaffold offers a unique combination of the bioactive 2,4-diamino core and the metabolically stabilizing -CF3 group that may improve upon the pharmacokinetic limitations of earlier leads. The scaffold is suitable for SAR exploration in pancreatic β-cell protection assays.

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